molecular formula C30H28N4O2S2 B592772 N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide CAS No. 1126432-68-5

N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide

Cat. No. B592772
CAS RN: 1126432-68-5
M. Wt: 540.7
InChI Key: ZYQIQUFWPUFUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide” is a complex chemical compound used in scientific research. It has a molecular weight of 540.7 and a molecular formula of C30H28N4O2S2 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide” is represented by the formula C30H28N4O2S2 . This indicates that the compound contains 30 carbon atoms, 28 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide” include a molecular weight of 540.7 and a molecular formula of C30H28N4O2S2 . Further details about its physical and chemical properties are not available in the sources I found.

Mechanism of Action

“N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide” is an impurity of Quetiapine, a benzothiazepine with mixed serotonin and dopamine receptor antagonistic properties; used as an antipsychotic .

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . As with all chemicals, appropriate safety measures should be taken when handling it.

properties

IUPAC Name

1-N,4-N-bis(2-phenylsulfanylphenyl)piperazine-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O2S2/c35-29(31-25-15-7-9-17-27(25)37-23-11-3-1-4-12-23)33-19-21-34(22-20-33)30(36)32-26-16-8-10-18-28(26)38-24-13-5-2-6-14-24/h1-18H,19-22H2,(H,31,35)(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQIQUFWPUFUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)C(=O)NC4=CC=CC=C4SC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide

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